

Octane-1,8-diamine dihydrobromide solubility data

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Compound of Interest

Compound Name: *Octane-1,8-diamine dihydrobromide*

Cat. No.: *B12849137*

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Part 1: Executive Summary & Chemical Identity

Octane-1,8-diamine dihydrobromide (ODABr₂) is a critical long-chain organic spacer cation used primarily in the fabrication of 2D and quasi-2D halide perovskites (e.g., Dion-Jacobson phases). Its hydrophobic octamethylene backbone imparts superior environmental stability to perovskite films, but this same hydrophobicity creates unique solubility challenges compared to small cations like Methylammonium (MA) or Formamidinium (FA).

This guide provides a definitive technical analysis of ODABr₂ solubility, moving beyond simple "soluble/insoluble" binaries to define operational solubility limits—the practical concentrations achievable under standard processing conditions for photovoltaic applications.

Physicochemical Profile

Parameter	Data
IUPAC Name	Octane-1,8-diaminium dibromide
Common ID	ODABr ₂ , 1,8-Octanediammonium dibromide, 8N8-Br
CAS (Base Amine)	373-44-4 (1,8-Diaminooctane)
CAS (Salt)	Not formally indexed in common public registries; derived from base.
Molecular Weight	~306.08 g/mol (144.26 [Base] + 161.82 [2HBr])
Appearance	White to off-white crystalline solid
Hygroscopicity	High (Requires storage in N ₂ desiccator)

Part 2: Solubility Landscape & Operational Data

The solubility of ODABr₂ is governed by the competition between its ionic ammonium heads (hydrophilic, high lattice energy) and its aliphatic C8 backbone (hydrophobic, van der Waals interactions).

Solvent Compatibility Matrix

Solvent Class	Specific Solvent	Solubility Rating	Operational Limit (Est.)	Application Context
Polar Aprotic	DMSO (Dimethyl sulfoxide)	High	> 1.0 M (at 60°C)	Primary solvent for perovskite precursor inks.
Polar Aprotic	DMF (Dimethylformamide)	Moderate	~0.5 - 0.8 M (at 60°C)	Co-solvent; often requires heat.
Protic	Water (H ₂ O)	Very High	> 2.0 M	Synthesis & purification only (not for device fab).
Protic	Ethanol / Methanol	High	~0.5 M	Recrystallization solvent.
Non-Polar	Diethyl Ether	Insoluble	< 0.1 mg/mL	Anti-solvent for precipitation/washing.
Non-Polar	Chlorobenzene / Toluene	Insoluble	< 0.1 mg/mL	Anti-solvent for thin-film crystallization.



Critical Insight - The "Retrograde" Risk: Unlike iodide salts, bromide-based perovskite precursors in DMF often exhibit retrograde solubility or complex saturation behaviors where solubility decreases or phases separate at very high temperatures (>100°C). However, for the isolated ODABr₂ salt, solubility generally follows a normal trend (increases with T). The risk arises when mixed with PbBr₂; always dissolve ODABr₂ fully before adding lead salts to prevent kinetic trapping of the organic salt.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of ODABr₂

Objective: Produce high-purity, halide-stoichiometric salt from commercial amine.

- **Dissolution:** Dissolve 10 mmol of 1,8-Diaminooctane in 20 mL of absolute ethanol (0°C, ice bath).
- **Acidification:** Dropwise add 22 mmol (10% excess) of Hydrobromic Acid (48 wt% in water) under vigorous stirring. The reaction is exothermic.^[1]
- **Precipitation:** Stir for 2 hours at RT. Rotary evaporate the solvent until a white slurry remains.
- **Washing (The Critical Step):** Add 50 mL of Diethyl Ether to the slurry. Sonicate for 5 mins to extract unreacted amine and excess acid.
- **Filtration:** Vacuum filter the white precipitate. Wash 3x with fresh diethyl ether.
- **Recrystallization:** Dissolve the crude solid in minimal boiling Ethanol. Slowly cool to RT, then 4°C. Filter the resulting needles.
- **Drying:** Dry in a vacuum oven at 60°C for 12 hours. Transfer immediately to a glovebox.

Protocol B: Perovskite Precursor Ink Formulation (0.5 M Target)

Objective: Prepare a stable "8N8" quasi-2D perovskite precursor solution.

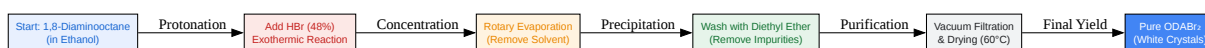
- **Solvent Prep:** Use a 4:1 v/v mixture of DMF:DMSO. Pure DMF often fails to solvate the C8 chain effectively at high concentrations.
- **Sequential Dissolution:**
 - **Step 1:** Weigh ODABr₂ and transfer to a vial.
 - **Step 2:** Add the DMF:DMSO solvent. Vortex for 30s.

- Step 3: Heat to 60°C for 10 minutes. The solution should become clear. Do not proceed if cloudy.
- Step 4: Add the inorganic precursor (e.g., PbBr₂) to the hot ODABr₂ solution.
- Aging: Stir at 60°C for 1 hour. Filter through a 0.45 μm PTFE filter (hydrophobic filters prevent water uptake).

Part 4: Visualization of Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the "Salting Out" mechanism used to purify ODABr₂.

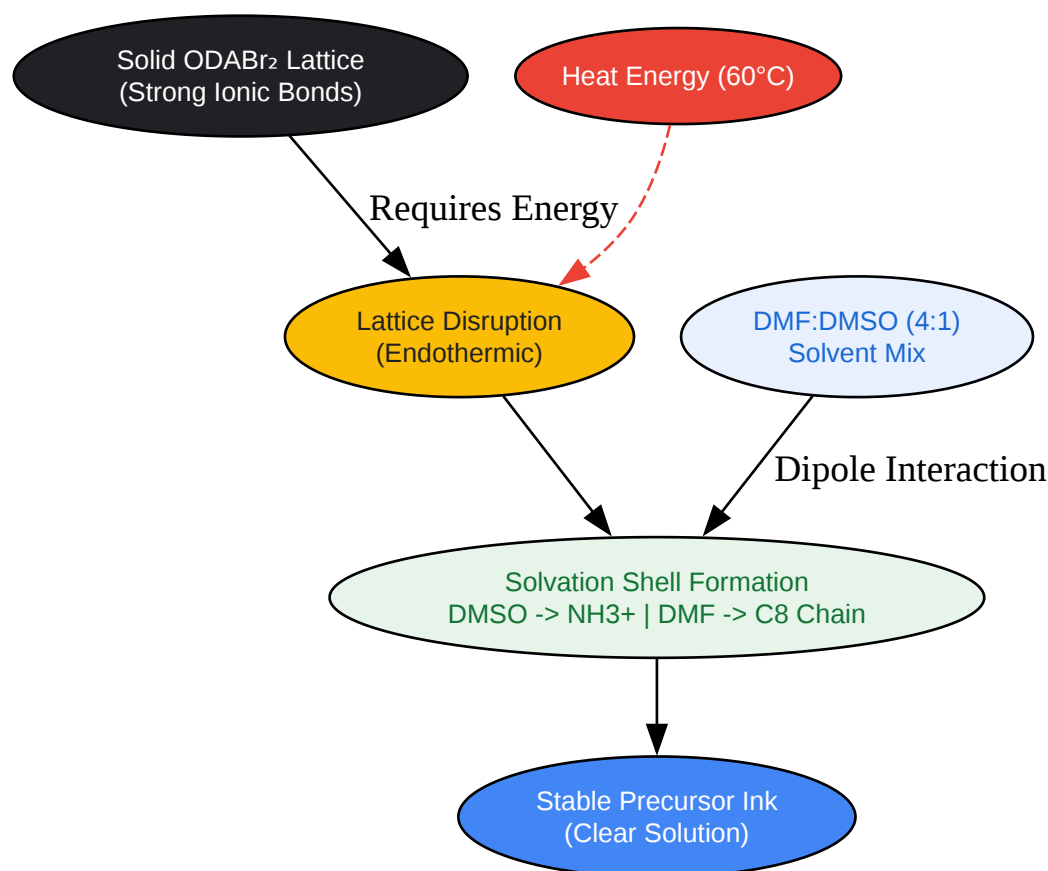


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Caption: Step-by-step synthesis workflow emphasizing the ether wash step to remove non-polar impurities.

Figure 2: Solvation Dynamics in Perovskite Ink

This diagram details the competition between the hydrophobic tail and hydrophilic head during dissolution.



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Caption: Mechanism of dissolution requiring thermal activation to overcome lattice energy and solvate the hydrophobic C8 chain.

Part 5: References

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- To cite this document: BenchChem. [Octane-1,8-diamine dihydrobromide solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12849137/docs#octane-1-8-diamine-dihydrobromide-solubility-data\]](https://www.benchchem.com/product/b12849137/docs#octane-1-8-diamine-dihydrobromide-solubility-data)

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